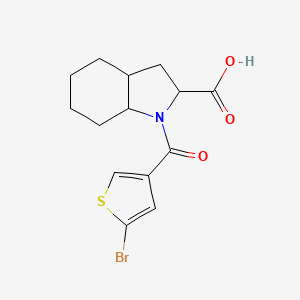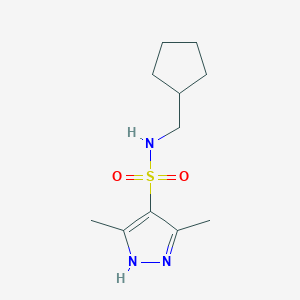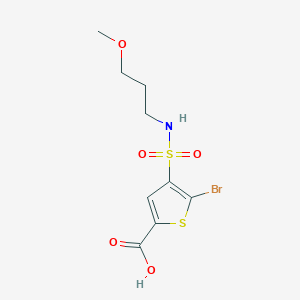![molecular formula C13H16FNO3S B7541313 3-[3-(2-Fluorophenyl)sulfanylpropanoylamino]butanoic acid](/img/structure/B7541313.png)
3-[3-(2-Fluorophenyl)sulfanylpropanoylamino]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(2-Fluorophenyl)sulfanylpropanoylamino]butanoic acid, also known as FSPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FSPB is a derivative of the amino acid, cysteine, and has been found to have antioxidant properties, making it a promising candidate for the treatment of various diseases. In
Mechanism of Action
The mechanism of action of 3-[3-(2-Fluorophenyl)sulfanylpropanoylamino]butanoic acid involves its ability to scavenge free radicals and protect cells from oxidative damage. This compound has been found to increase the activity of antioxidant enzymes such as superoxide dismutase and glutathione peroxidase, which further enhances its antioxidant properties. This compound has also been found to inhibit the production of pro-inflammatory cytokines, which contributes to its anti-inflammatory properties.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been found to increase the activity of antioxidant enzymes, reduce oxidative stress, and inhibit the production of pro-inflammatory cytokines. This compound has also been found to protect cells from apoptosis, which can be useful in the treatment of diseases such as cancer.
Advantages and Limitations for Lab Experiments
One advantage of using 3-[3-(2-Fluorophenyl)sulfanylpropanoylamino]butanoic acid in lab experiments is its antioxidant and anti-inflammatory properties, which make it a useful tool for studying the mechanisms of oxidative stress and inflammation. However, one limitation of using this compound is its potential toxicity at high concentrations, which can affect the results of experiments.
Future Directions
There are several future directions for research on 3-[3-(2-Fluorophenyl)sulfanylpropanoylamino]butanoic acid. One area of research is the development of this compound as a therapeutic agent for the treatment of diseases such as cancer, cardiovascular disease, and neurodegenerative diseases. Another area of research is the study of this compound in combination with other compounds to enhance its therapeutic effects. Additionally, the potential toxicity of this compound at high concentrations should be further investigated to ensure its safety for use in humans.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic applications due to its antioxidant and anti-inflammatory properties. The synthesis of this compound has been optimized to yield high purity and high yields of the compound. This compound has been found to have several biochemical and physiological effects, including its ability to scavenge free radicals, increase the activity of antioxidant enzymes, and inhibit the production of pro-inflammatory cytokines. While there are limitations to using this compound in lab experiments, further research on its potential therapeutic applications and toxicity is warranted.
Synthesis Methods
The synthesis of 3-[3-(2-Fluorophenyl)sulfanylpropanoylamino]butanoic acid involves the reaction of L-cysteine with 2-fluorobenzyl bromide, followed by the addition of butyric anhydride. The resulting product is purified through column chromatography to obtain this compound. This method has been optimized to yield high purity and high yields of this compound.
Scientific Research Applications
3-[3-(2-Fluorophenyl)sulfanylpropanoylamino]butanoic acid has been studied extensively for its potential therapeutic applications. It has been found to have antioxidant properties, which makes it a promising candidate for the treatment of various diseases such as cancer, cardiovascular disease, and neurodegenerative diseases. This compound has also been found to have anti-inflammatory properties, which can be useful in the treatment of inflammatory diseases such as arthritis.
properties
IUPAC Name |
3-[3-(2-fluorophenyl)sulfanylpropanoylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO3S/c1-9(8-13(17)18)15-12(16)6-7-19-11-5-3-2-4-10(11)14/h2-5,9H,6-8H2,1H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGFQXLBJQDETMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)NC(=O)CCSC1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(1,3,5-Trimethylpyrazol-4-yl)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7541232.png)
![1-[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]piperidine-3-carboxylic acid](/img/structure/B7541254.png)

![1-[(E)-3-(5-chloro-1,3-dimethylpyrazol-4-yl)prop-2-enoyl]piperidine-3-carboxylic acid](/img/structure/B7541260.png)

![1-[[2-(2,4-Dioxopyrimidin-1-yl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7541274.png)

![1-[3-(Oxolan-2-yl)propanoyl]-2,3-dihydroindole-5-carboxylic acid](/img/structure/B7541295.png)

![4-[[(E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoyl]-methylamino]butanoic acid](/img/structure/B7541302.png)
![1-[3-(2,2,2-Trifluoroethoxy)propanoylamino]cycloheptane-1-carboxylic acid](/img/structure/B7541308.png)
![3-[[2-(3-Nitrophenoxy)acetyl]amino]butanoic acid](/img/structure/B7541312.png)

